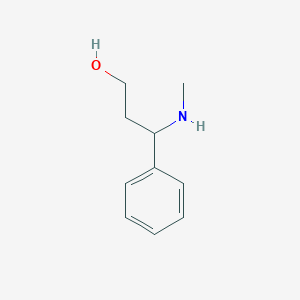

(2S)-2,3-二甲基丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

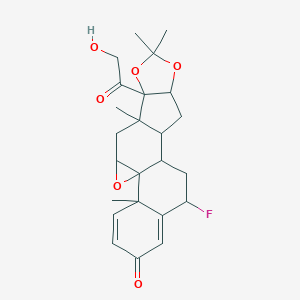

The synthesis of compounds structurally related to (2S)-2,3-dimethylbutan-1-ol, such as amino acids and peptides incorporating cyclobutane rings, involves enantiodivergent synthetic sequences and stereocontrolled methodologies. These processes have led to the development of compounds with high rigidity and unique structural features, highlighting the synthetic versatility and the role of stereochemistry in the preparation of complex molecules (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to (2S)-2,3-dimethylbutan-1-ol showcases the importance of the cyclobutane ring as a structural unit. NMR structural studies and DFT theoretical calculations have revealed the formation of strong intramolecular hydrogen bonds, leading to cis-fused octane structural units that confer high rigidity to these molecules, both in solution and in the gas phase. This structural rigidity is crucial for the stability and reactivity of these compounds (Izquierdo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving (2S)-2,3-dimethylbutan-1-ol and its analogues often result in the formation of complex structures with multiple stereogenic centers. Asymmetric synthesis techniques have been developed to control the stereochemistry of these centers, leading to the creation of compounds with specific biological activities. The enantioselective synthesis of intermediates for pharmaceutical compounds illustrates the critical role of (2S)-2,3-dimethylbutan-1-ol derivatives in medicinal chemistry (Ikunaka et al., 2002).

科学研究应用

化学反应中的催化作用

已经研究了(2S)-2,3-二甲基丁醇在催化中的作用,特别是在气相反应中。例如,其在氢溴酸催化下分解为各种产物,如2,3-二甲基丁-1-烯和2,3-二甲基丁-2-烯,已经进行了研究 (Johnson & Stimson, 1968)。

固态多形性和动力学

已经进行了对二甲基丁醇的固态多形性和动力学的研究,包括(2S)-2,3-二甲基丁醇。这些研究涉及理解复杂的固态多形性,包括塑性晶体相和这些物质在不同状态下的动力学 (Carignani et al., 2018)。

催化剂开发中的表面有机金属化学

(2S)-2,3-二甲基丁醇已经被用于开发用于脱氢过程的选择性催化剂。这涉及在氧化物和金属上应用表面有机金属化学,以增强催化剂的稳定性和性能 (Rougé et al., 2019)。

热分解动力学

已经研究了(2S)-2,3-二甲基丁醇及其异构体的热分解动力学和机制。这包括理解这些分解过程的能量轮廓、速率常数和分支比,这对于热分析和材料科学应用至关重要 (Shiroudi & Zahedi, 2016)。

玻璃态和相变

对2,3-二甲基丁烷等化合物的玻璃态和相变的研究为这些物质的热力学性质提供了见解。这些研究对于理解材料在不同状态下的行为以及它们之间的转变至关重要 (Adachi et al., 1971)。

属性

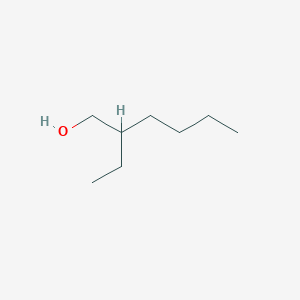

IUPAC Name |

(2S)-2,3-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3-dimethylbutan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)